molecular formula C13H17NO4 B158923 2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid CAS No. 135807-51-1

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

Cat. No. B158923
M. Wt: 251.28 g/mol
InChI Key: FURUSGMMMFSWDW-UHFFFAOYSA-N
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Description

This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol.


Synthesis Analysis

The synthesis pathway for this compound involves the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation. Another method involves hydrogenation of (2-nitrophenyl)acetic acid in the presence of 3% palladium-on-carbon black .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17NO4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone in the presence of sodium hydroxide. The tert-butoxycarbonyl protecting group is then removed using hydrochloric acid.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.28 and is usually 97% pure . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its water solubility is 0.838 mg/ml .

Scientific Research Applications

Chemical Chaperones and Metabolic Regulation

Chemical chaperones like Boc-AA derivatives have been shown to alleviate endoplasmic reticulum (ER) stress in cells and whole organisms. This property is particularly relevant in the context of obesity, insulin resistance, and type 2 diabetes. For instance, compounds similar to Boc-AA have been used to normalize hyperglycemia, restore systemic insulin sensitivity, resolve fatty liver disease, and enhance insulin action across various tissues, demonstrating their potential as antidiabetic modalities (Özcan et al., 2006).

Enzyme Inhibition for Therapeutic Applications

Boc-AA derivatives have been explored as inhibitors for specific enzymes, showing significant promise in the treatment of conditions like glaucoma. For example, sulfonamide derivatives incorporating Boc-AA moieties have been synthesized and shown to effectively inhibit carbonic anhydrase isozymes involved in aqueous humour secretion within the eye. These compounds have demonstrated strong and long-lasting intraocular pressure-lowering effects in animal models, highlighting their potential as topical antiglaucoma agents (Supuran et al., 2000).

Anticonvulsant and Neuropathic Pain Protection

Research into primary amino acid derivatives, including those related to Boc-AA, has identified compounds with potent anticonvulsant and neuropathic pain protection activities. These studies have advanced our understanding of functionalized amino acids (FAAs) and their derivatives, offering new insights into their mechanisms of action and potential therapeutic applications (King et al., 2011).

Anti-inflammatory and Analgesic Effects

Compounds structurally related to Boc-AA have been investigated for their anti-inflammatory and analgesic properties. For instance, vanillic acid, an oxidized form of vanillin and structurally similar to Boc-AA, has been found to inhibit inflammatory pain by suppressing neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice models. This research underscores the potential of Boc-AA derivatives in developing new anti-inflammatory and analgesic drugs (Calixto-Campos et al., 2015).

Safety And Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

While specific future directions for this compound are not explicitly mentioned in the search results, it is noted that it is a useful research compound and is used in the development of PROTACs for targeted protein degradation . This suggests potential applications in the field of drug discovery and development.

properties

IUPAC Name

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURUSGMMMFSWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591494
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

CAS RN

135807-51-1
Record name {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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